8-Quinolineboronic acid dimethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

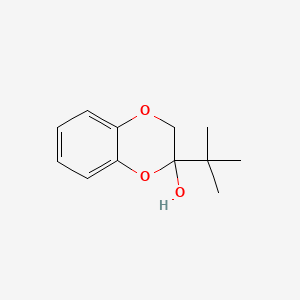

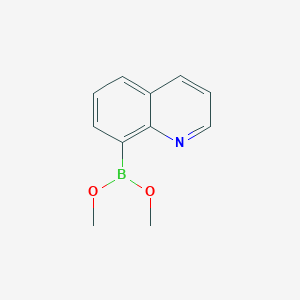

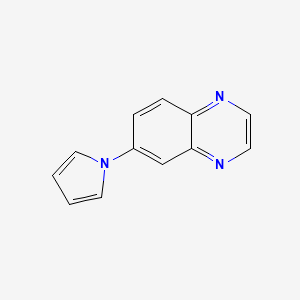

8-Quinolineboronic acid dimethyl ester is a chemical compound with the molecular formula C11H12BNO2 and a molecular weight of 201.03 . It is used in scientific research and industry.

Synthesis Analysis

The synthesis of borinic acids, a class of compounds to which 8-Quinolineboronic acid dimethyl ester belongs, relies on either the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis

The molecular structure of 8-Quinolineboronic acid dimethyl ester is represented by the formula C11H12BNO2 .Chemical Reactions Analysis

Boronic acids, including 8-Quinolineboronic acid dimethyl ester, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . Protodeboronation of pinacol boronic esters, a class of compounds related to 8-Quinolineboronic acid dimethyl ester, has been reported .Physical And Chemical Properties Analysis

8-Quinolineboronic acid dimethyl ester has a molecular weight of 201.03 and a molecular formula of C11H12BNO2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

1. Synthesis of Derivatives with Biological Activity

8-Quinolineboronic acid dimethyl ester is used in synthesizing a variety of biologically active compounds. For instance, derivatives of this compound have been synthesized with potential antimicrobial and cytotoxic activities. These derivatives have been evaluated for their activities against fungi, bacteria, and tumor cells (Farhan & Saour, 2017). Another study utilized similar compounds for the synthesis of nitrogenous heterocyclic compounds linked to amino acid esters or heterocyclic amines (Farhan et al., 2015).

2. Use in Fluorescent Probing for Carbohydrates

8-Quinolineboronic acid dimethyl ester serves as a novel fluorescent probe for carbohydrates. Its binding to a carbohydrate can result in significant increases in fluorescence intensity, which is particularly useful in aqueous solutions at physiological pH (Yang et al., 2003).

3. Application in Structural Chemistry

This compound is instrumental in the design and synthesis of helical, quinoline-derived oligoamide foldamers. These foldamers are characterized by their helical structures, which are stable and can be studied in both solid and solution states (Jiang et al., 2003).

4. Development of Novel Heterocyclic Systems

The compound is used in the synthesis of novel heterocyclic systems, such as [1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione and similar structures. These systems have potential applications in various fields of chemistry and pharmacology (Medvedeva et al., 2006).

5. Supramolecular Assembly and Sugar Recognition

It has unique properties that facilitate its self-assembly in solid state and solution through intermolecular B-N bond mechanism. This feature is critical for designing new sugar sensors and molecular catalysts (Zhang et al., 2007).

6. Synthesis of Antitumor Agents

Research has been conducted to synthesize compounds with antitumor activity using 8-Quinolineboronic acid dimethyl ester derivatives. These compounds are evaluated for their cytotoxicity against various cancer cell lines (Lin & Loo, 1978).

7. Antifilarial Agent Development

A novel quinolone-fused cyclic sulfonamide derivative of this compound demonstrated potent antifilarial activity, making it a potential therapeutic lead for treating lymphatic filariasis (Mukherjee et al., 2018).

8. Role in Enzyme Induction Studies

8-Quinolineboronic acid dimethyl ester derivatives have been studied for their role in inducing enzymes like glutathione transferases and NAD(P)H:quinone reductase in cells and tissues. This induction is significant in understanding the detoxification processes in organisms (Spencer et al., 1990).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dimethoxy(quinolin-8-yl)borane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BNO2/c1-14-12(15-2)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEJWPRDIRLUNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CC=N2)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393560 |

Source

|

| Record name | 8-Quinolineboronic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Quinolineboronic acid dimethyl ester | |

CAS RN |

1259393-04-8 |

Source

|

| Record name | 8-Quinolineboronic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307379.png)

![octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B1307387.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1307388.png)

![N-[(benzyloxy)carbonyl]-3-methylvaline](/img/structure/B1307389.png)

![(E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1307399.png)

![2-[3-(Trifluoromethyl)phenoxy]propanohydrazide](/img/structure/B1307400.png)

![(E)-1,1,1-trifluoro-4-{[3-(trifluoromethyl)benzyl]amino}-3-buten-2-one](/img/structure/B1307404.png)